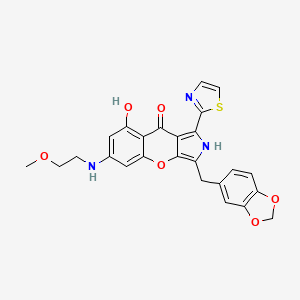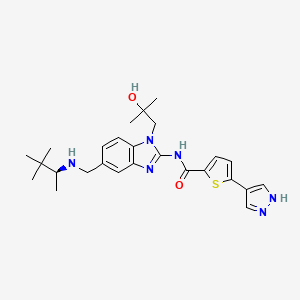
Fidaxomicin-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fidaxomicin-d7 is a deuterated form of fidaxomicin, a narrow-spectrum macrocyclic antibiotic. Fidaxomicin is primarily used to treat infections caused by Clostridioides difficile, a bacterium responsible for severe diarrhea and colitis. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of fidaxomicin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fidaxomicin-d7 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the fidaxomicin molecule. The synthesis typically involves the following steps:
Deuterium Exchange Reaction:
Purification: The deuterated compound is purified using chromatographic techniques to ensure the desired level of deuteration.
Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Fidaxomicin is produced through the fermentation of the actinomycete Dactylosporangium aurantiacum subspecies hamdenesis.
Deuterium Incorporation: The fidaxomicin produced is then subjected to deuterium exchange reactions to obtain this compound.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to ensure its purity and deuterium content.
Analyse Chemischer Reaktionen
Types of Reactions
Fidaxomicin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which are used in further research and development.
Wissenschaftliche Forschungsanwendungen
Fidaxomicin-d7 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fidaxomicin in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of fidaxomicin.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving fidaxomicin.
Biological Research: Employed in studies related to the mechanism of action of fidaxomicin and its effects on bacterial cells.
Industrial Research: Used in the development of new formulations and delivery methods for fidaxomicin.
Wirkmechanismus
Fidaxomicin-d7 exerts its effects by inhibiting bacterial RNA synthesis. It binds to the bacterial RNA polymerase, preventing the transcription of essential genes required for bacterial growth and survival. This leads to the selective eradication of Clostridioides difficile with minimal disruption to the normal intestinal microbiota.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vancomycin: Another antibiotic used to treat Clostridioides difficile infections.
Metronidazole: An antibiotic with activity against anaerobic bacteria, including Clostridioides difficile.
Rifaximin: A broad-spectrum antibiotic used to treat various gastrointestinal infections.
Uniqueness of Fidaxomicin-d7
This compound is unique due to its narrow spectrum of activity, which specifically targets Clostridioides difficile while sparing the normal intestinal flora. This reduces the risk of recurrence and promotes faster recovery of the intestinal microbiota compared to other antibiotics like vancomycin and metronidazole.
Eigenschaften
Molekularformel |
C52H74Cl2O18 |
|---|---|
Molekulargewicht |
1065.1 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1/i3D3,4D3,24D |
InChI-Schlüssel |
ZVGNESXIJDCBKN-JCFKPCOMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O[C@H]1[C@@H]([C@@H]([C@@H](OC1(C)C)O[C@@H]\2[C@H](/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C2\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C)CC)O)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)







![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
